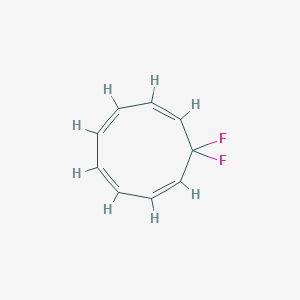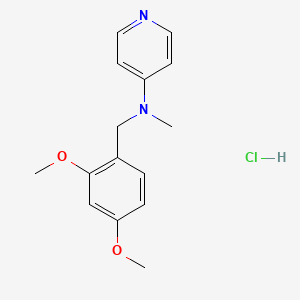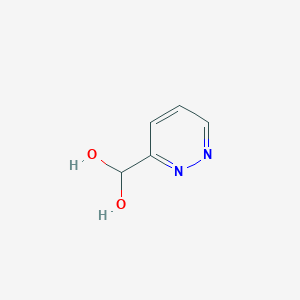
Pyridazin-3-ylmethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazin-3-ylmethanediol is a chemical compound with the molecular formula C5H6N2O2 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazin-3-ylmethanediol can be synthesized through several methods. One common route involves the reduction of pyridazine-3-carboxylic acid ethyl ester. The process typically includes the following steps:
Reduction Reaction: Pyridazine-3-carboxylic acid ethyl ester is dissolved in tetrahydrofuran (THF) and cooled to 0°C. A solution of lithium aluminium hydride (LiAlH4) in THF is added dropwise to the mixture. The reaction is stirred for 30 minutes.
Workup: The reaction mixture is quenched with water and then filtered to remove the solid by-products. The filtrate is concentrated under reduced pressure to yield the crude product.
Purification: The crude product is purified using silica gel chromatography to obtain pure this compound as a solid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Pyridazin-3-ylmethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazin-3-ylmethanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert it into pyridazin-3-ylmethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Pyridazin-3-ylmethanoic acid.
Reduction: Pyridazin-3-ylmethanol.
Substitution: Various substituted pyridazin-3-yl derivatives depending on the reagent used.
Scientific Research Applications
Pyridazin-3-ylmethanediol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyridazine derivatives, which are useful in developing new materials and catalysts.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyridazine derivatives have shown promise in drug discovery, particularly as inhibitors of enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism by which pyridazin-3-ylmethanediol and its derivatives exert their effects depends on the specific application. In medicinal chemistry, these compounds often target enzymes or receptors, inhibiting their activity. For example, pyridazine derivatives can inhibit kinases, which play a crucial role in cell signaling pathways. The interaction typically involves binding to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Pyridazin-3-ylmethanediol can be compared with other pyridazine derivatives, such as:
Pyridazin-3-ylmethanol: Similar structure but lacks the second hydroxyl group.
Pyridazine-3-carboxylic acid: Contains a carboxyl group instead of hydroxyl groups.
Pyridazin-3-ylamine: Contains an amino group instead of hydroxyl groups.
Uniqueness: this compound’s uniqueness lies in its dual hydroxyl groups, which provide additional sites for chemical modification and potential hydrogen bonding interactions. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse properties and applications .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
pyridazin-3-ylmethanediol |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,5,8-9H |
InChI Key |
MKTQBQCPUMAZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





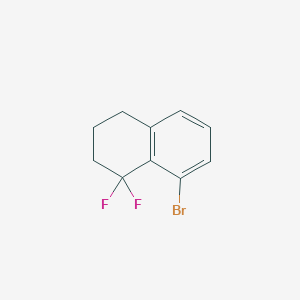
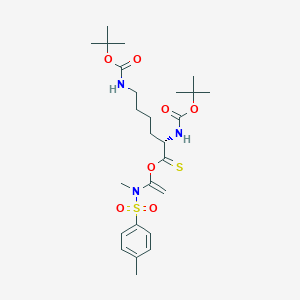
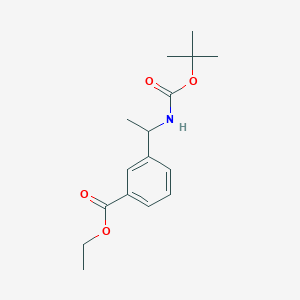
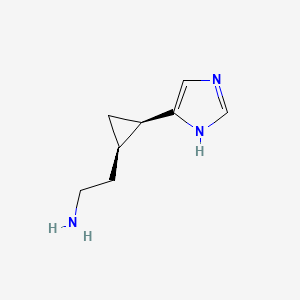
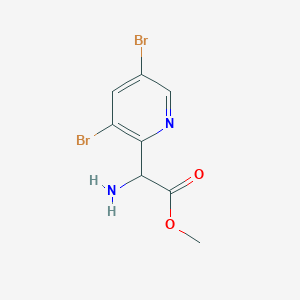
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)


![1-(5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B12827915.png)
